molecular formula C11H15BrN2O B7860474 1-[(4-Bromophenyl)methyl]-3-isopropyl-urea

1-[(4-Bromophenyl)methyl]-3-isopropyl-urea

Cat. No.: B7860474
M. Wt: 271.15 g/mol
InChI Key: TXIFPAYLVXQQLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromophenyl)methyl]-3-isopropyl-urea is an organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a bromophenyl group attached to a methyl group, which is further connected to an isopropyl-urea moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(4-Bromophenyl)methyl]-3-isopropyl-urea typically involves the reaction of 4-bromobenzyl chloride with isopropyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Starting Materials: 4-bromobenzyl chloride and isopropyl isocyanate.

    Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. A suitable solvent, such as dichloromethane or tetrahydrofuran, is used to dissolve the reactants.

    Reaction Mechanism: The nucleophilic substitution reaction occurs, where the isocyanate group attacks the benzyl chloride, leading to the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods may involve scaling up the reaction conditions and optimizing the process to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(4-Bromophenyl)methyl]-3-isopropyl-urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the bromophenyl group, leading to the formation of corresponding bromophenyl derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may target the urea moiety, resulting in the formation of amine derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. This leads to the formation of various substituted derivatives.

    Hydrolysis: The urea moiety can undergo hydrolysis in the presence of acidic or basic conditions, resulting in the formation of corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium or platinum, and specific temperature and pressure conditions to facilitate the desired transformations.

Scientific Research Applications

1-[(4-Bromophenyl)methyl]-3-isopropyl-urea has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.

    Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.

    Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Bromophenyl)methyl]-3-isopropyl-urea involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The specific molecular targets and pathways depend on the context of its application, whether in biological research or therapeutic development.

Comparison with Similar Compounds

1-[(4-Bromophenyl)methyl]-3-isopropyl-urea can be compared with other similar compounds, such as:

    1-[(4-Chlorophenyl)methyl]-3-isopropyl-urea: This compound has a chlorine atom instead of a bromine atom in the phenyl group. The substitution of chlorine for bromine may affect the compound’s reactivity and biological activity.

    1-[(4-Methylphenyl)methyl]-3-isopropyl-urea: In this compound, a methyl group replaces the bromine atom. This change may influence the compound’s chemical properties and interactions with molecular targets.

    1-[(4-Nitrophenyl)methyl]-3-isopropyl-urea: The presence of a nitro group in place of the bromine atom can significantly alter the compound’s electronic properties and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-3-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrN2O/c1-8(2)14-11(15)13-7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H2,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXIFPAYLVXQQLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.